molecular formula C6H14N4O2 B14150931 N,N'-bis(2-aminoethyl)oxamide CAS No. 4312-20-3

N,N'-bis(2-aminoethyl)oxamide

Cat. No.: B14150931
CAS No.: 4312-20-3
M. Wt: 174.20 g/mol
InChI Key: ZDURYRBASMTMIK-UHFFFAOYSA-N
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Description

N,N’-bis(2-aminoethyl)oxamide: is an organic compound with the molecular formula C₆H₁₄N₄O₂. It is a derivative of oxamide, featuring two aminoethyl groups attached to the oxamide backbone. This compound is known for its versatile coordination chemistry and is used in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: N,N’-bis(2-aminoethyl)oxamide can be synthesized through the reaction of diethyl oxalate with ethylenediamine. The reaction typically involves adding diethyl oxalate dropwise to a vigorously stirred solution of anhydrous ethylenediamine, cooled in an ice bath. The mixture is then allowed to warm to room temperature and left to stand for a couple of days, resulting in the formation of a white precipitate .

Industrial Production Methods: While specific industrial production methods for N,N’-bis(2-aminoethyl)oxamide are not widely documented, the synthesis process generally involves scaling up the laboratory procedures with appropriate adjustments to reaction conditions and purification steps to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: N,N’-bis(2-aminoethyl)oxamide undergoes various chemical reactions, including coordination with metal ions to form complexes. It can also participate in condensation reactions and nitration reactions.

Common Reagents and Conditions:

    Coordination Reactions: Involves metal salts such as copper(II) chloride or nickel(II) chloride in solvents like dimethylformamide (DMF) or methanol.

    Condensation Reactions: Diethyl oxalate and ethylenediamine are common reagents.

    Nitration Reactions: Utilizes nitric acid and other nitrating agents.

Major Products:

    Coordination Complexes: Binuclear copper(II) complexes and other metal complexes.

    Condensation Products: Oxamide derivatives.

    Nitration Products: Nitrated oxamide derivatives.

Scientific Research Applications

N,N’-bis(2-aminoethyl)oxamide is used in various scientific research fields due to its ability to form stable complexes with metal ions. Some applications include:

    Chemistry: Used as a ligand in coordination chemistry to study the properties of metal complexes.

    Biology: Investigated for its potential cytotoxic effects on cancer cells.

    Medicine: Explored for its potential use in drug development and as a therapeutic agent.

    Industry: Utilized in the synthesis of advanced materials and catalysts

Mechanism of Action

The mechanism of action of N,N’-bis(2-aminoethyl)oxamide primarily involves its ability to coordinate with metal ions, forming stable complexes. These complexes can exhibit unique magnetic, optical, and catalytic properties. The molecular targets and pathways involved depend on the specific metal ion and the nature of the complex formed .

Comparison with Similar Compounds

    N,N’-bis(2-aminopropyl)oxamide: Similar structure but with propyl groups instead of ethyl groups.

    N,N’-bis(2-hydroxyethyl)oxamide: Contains hydroxyethyl groups instead of aminoethyl groups.

    Bis(2-nitratoethyl)oxamide: A nitrated derivative of oxamide.

Uniqueness: N,N’-bis(2-aminoethyl)oxamide is unique due to its specific aminoethyl functional groups, which provide distinct coordination chemistry and reactivity compared to its analogs. This uniqueness makes it valuable in the synthesis of specialized metal complexes and advanced materials .

Properties

CAS No.

4312-20-3

Molecular Formula

C6H14N4O2

Molecular Weight

174.20 g/mol

IUPAC Name

N,N'-bis(2-aminoethyl)oxamide

InChI

InChI=1S/C6H14N4O2/c7-1-3-9-5(11)6(12)10-4-2-8/h1-4,7-8H2,(H,9,11)(H,10,12)

InChI Key

ZDURYRBASMTMIK-UHFFFAOYSA-N

Canonical SMILES

C(CNC(=O)C(=O)NCCN)N

Origin of Product

United States

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